![molecular formula C18H25N3O B5673535 1,5-dimethyl-4-[(4-methyl-1-piperidinyl)methyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5673535.png)
1,5-dimethyl-4-[(4-methyl-1-piperidinyl)methyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolone derivatives often involves multistep chemical reactions, starting from simple precursors to achieve the desired complex structure. The synthesis typically includes the formation of the pyrazolone ring followed by various functionalization reactions to introduce different substituents, such as the methyl, phenyl, and piperidinyl groups present in this compound. Techniques such as condensation reactions, nucleophilic substitutions, and catalytic hydrogenation are commonly employed in the synthesis of pyrazolones (Matulevičiūtė et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is characterized by the presence of the pyrazolone core, which significantly influences the molecule's chemical behavior and interaction with other molecules. The structure is further modified by the presence of substituents, which can alter the compound's physical and chemical properties. Crystallographic studies can provide detailed information about the molecular conformation, bond lengths, angles, and intermolecular interactions, contributing to a better understanding of the compound's structural characteristics (Hayvalı et al., 2010).
Chemical Reactions and Properties
Pyrazolones undergo a variety of chemical reactions, including nucleophilic addition, cycloaddition, and electrophilic substitution, due to the reactive nature of the pyrazolone ring. These reactions enable the introduction of various functional groups, leading to a wide range of derivatives with diverse chemical properties. The chemical reactivity is influenced by the substituents present on the pyrazolone ring, which can activate or deactivate the ring towards different types of chemical reactions (Jao et al., 1996).
Physical Properties Analysis
The physical properties of pyrazolone derivatives, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and the nature of the substituents. For example, the presence of polar functional groups can enhance solubility in polar solvents, whereas nonpolar groups might increase solubility in nonpolar solvents. Crystallographic studies can reveal the solid-state structure, providing insights into the compound's stability and packing in the crystalline form (Sagar et al., 2017).
Chemical Properties Analysis
The chemical properties of pyrazolone derivatives are largely determined by the electronic structure of the pyrazolone ring and the nature of the substituents. These compounds can exhibit a range of chemical behaviors, including acid-base reactions, redox reactions, and participation in complex formation with metal ions. The chemical properties are crucial for the compound's potential applications in various fields, including medicinal chemistry and materials science (Ahsan et al., 2012).
properties
IUPAC Name |
1,5-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-14-9-11-20(12-10-14)13-17-15(2)19(3)21(18(17)22)16-7-5-4-6-8-16/h4-8,14H,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMQCYJKSWKXLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2-phenylpyrazol-3-one |
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